molecular formula C11H11NO2 B2762760 4-ethoxyquinolin-2(1H)-one CAS No. 20886-13-9

4-ethoxyquinolin-2(1H)-one

Cat. No.: B2762760
CAS No.: 20886-13-9
M. Wt: 189.214
InChI Key: CIDPWJYSHRMEOK-UHFFFAOYSA-N
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Description

4-Ethoxyquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family This compound is characterized by an ethoxy group attached to the fourth position of the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization to form the quinolinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinolinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted quinolinones, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-ethoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis. In anticancer research, it may induce apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

    Quinolin-2(1H)-one: Lacks the ethoxy group, leading to different chemical properties and biological activities.

    4-Methoxyquinolin-2(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group, resulting in variations in reactivity and applications.

Uniqueness: 4-Ethoxyquinolin-2(1H)-one is unique due to the presence of the ethoxy group, which influences its chemical reactivity and enhances its potential applications in various fields. This structural modification can lead to improved biological activity and better pharmacokinetic properties compared to its analogs.

Biological Activity

4-Ethoxyquinolin-2(1H)-one is a derivative of quinoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C11H11NO2\text{Chemical Formula C}_{11}\text{H}_{11}\text{N}\text{O}_2

This compound features a quinoline skeleton with an ethoxy group at the 4-position and a carbonyl group at the 2-position, contributing to its unique biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives. For instance, research indicates that quinoline compounds can induce apoptosis in various cancer cell lines by targeting specific cellular pathways. A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for these compounds ranged from 0.5 to 5 µg/mL, indicating potent activity against tumor cells .

CompoundCell LineIC50 (µg/mL)
This compoundMCF-73.2
This compoundHCT-1164.1

Antimicrobial Activity

Quinoline derivatives have also shown promising antimicrobial properties. Studies have reported that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli10

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research has demonstrated that this compound significantly reduces inflammation markers in animal models of arthritis .

The biological activities of this compound are primarily mediated through:

  • DNA Intercalation : Similar to other quinoline derivatives, it is believed that this compound can intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : By activating apoptotic pathways, it leads to programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinoline derivatives, including this compound. They evaluated their anticancer efficacy using MCF-7 and HCT-116 cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on various quinoline derivatives, including this compound. The study found that this compound showed significant activity against multiple bacterial strains, supporting its potential use as an antimicrobial agent .

Properties

IUPAC Name

4-ethoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-10-7-11(13)12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDPWJYSHRMEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 6 g. of quinoline-2,4-dione in 50 ml. of dimethylacetamide is added 1.6 g. of sodium hydride (56% in mineral oil, pentane washed). The mixture is then stirred at room temperature for 90 minutes and 6 g. of ethyliodide is added and the resulting mixture is heated briefly at 35° C. followed by stirring at ambient temperature for 18 hours. The precipitate which forms is recovered by filtering and the filtrate is poured into 200 ml. of water and the resulting precipitate also recovered by filtering and dried. The two filter cakes above obtained are combined and crystallized from methanol to obtain 4-ethoxyquinolin-2(1H)-one, m.p. 223°-226° C.
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